Cas no 1337405-92-1 (3-amino-3-(1-benzofuran-5-yl)propan-1-ol)

3-amino-3-(1-benzofuran-5-yl)propan-1-ol 化学的及び物理的性質
名前と識別子
-
- 3-amino-3-(1-benzofuran-5-yl)propan-1-ol
- 1337405-92-1
- EN300-1841284
-
- インチ: 1S/C11H13NO2/c12-10(3-5-13)8-1-2-11-9(7-8)4-6-14-11/h1-2,4,6-7,10,13H,3,5,12H2
- InChIKey: WDVYLSXKQBIRLI-UHFFFAOYSA-N
- SMILES: O1C=CC2=C1C=CC(=C2)C(CCO)N
計算された属性
- 精确分子量: 191.094628657g/mol
- 同位素质量: 191.094628657g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 3
- 複雑さ: 186
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 59.4Ų
- XLogP3: 0.9
3-amino-3-(1-benzofuran-5-yl)propan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1841284-0.25g |
3-amino-3-(1-benzofuran-5-yl)propan-1-ol |
1337405-92-1 | 0.25g |
$1104.0 | 2023-09-19 | ||
Enamine | EN300-1841284-0.5g |
3-amino-3-(1-benzofuran-5-yl)propan-1-ol |
1337405-92-1 | 0.5g |
$1152.0 | 2023-09-19 | ||
Enamine | EN300-1841284-0.05g |
3-amino-3-(1-benzofuran-5-yl)propan-1-ol |
1337405-92-1 | 0.05g |
$1008.0 | 2023-09-19 | ||
Enamine | EN300-1841284-2.5g |
3-amino-3-(1-benzofuran-5-yl)propan-1-ol |
1337405-92-1 | 2.5g |
$2351.0 | 2023-09-19 | ||
Enamine | EN300-1841284-1g |
3-amino-3-(1-benzofuran-5-yl)propan-1-ol |
1337405-92-1 | 1g |
$1200.0 | 2023-09-19 | ||
Enamine | EN300-1841284-5.0g |
3-amino-3-(1-benzofuran-5-yl)propan-1-ol |
1337405-92-1 | 5g |
$2858.0 | 2023-06-02 | ||
Enamine | EN300-1841284-1.0g |
3-amino-3-(1-benzofuran-5-yl)propan-1-ol |
1337405-92-1 | 1g |
$986.0 | 2023-06-02 | ||
Enamine | EN300-1841284-0.1g |
3-amino-3-(1-benzofuran-5-yl)propan-1-ol |
1337405-92-1 | 0.1g |
$1056.0 | 2023-09-19 | ||
Enamine | EN300-1841284-5g |
3-amino-3-(1-benzofuran-5-yl)propan-1-ol |
1337405-92-1 | 5g |
$3479.0 | 2023-09-19 | ||
Enamine | EN300-1841284-10g |
3-amino-3-(1-benzofuran-5-yl)propan-1-ol |
1337405-92-1 | 10g |
$5159.0 | 2023-09-19 |
3-amino-3-(1-benzofuran-5-yl)propan-1-ol 関連文献
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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10. A balancing act: using small molecules for therapeutic intervention of the p53 pathway in cancerJessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
3-amino-3-(1-benzofuran-5-yl)propan-1-olに関する追加情報
Compound 1337405-92-1: 3-Amino-3-(1-Benzofuran-5-Yl)Propan-1-Ol
The compound with CAS number 1337405-92-1, known as 3-amino-3-(1-benzofuran-5-yl)propan-1-ol, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a benzofuran ring system with an amino alcohol functional group. The benzofuran moiety, a bicyclic structure consisting of a benzene ring fused to a furan ring, contributes to the compound's aromaticity and potential for various chemical reactions. The amino alcohol group, on the other hand, introduces hydrophilic properties and serves as a versatile site for further functionalization.
Recent studies have highlighted the importance of 3-amino-3-(1-benzofuran-5-yl)propan-1-ol in the synthesis of bioactive molecules. Researchers have explored its role as an intermediate in the construction of complex natural product analogs and drug candidates. For instance, the compound has been utilized in the synthesis of kinase inhibitors, which are critical in the development of anticancer therapies. Its ability to undergo various transformations, such as alkylation, acylation, and cyclization reactions, makes it a valuable building block in medicinal chemistry.
The synthesis of 3-amino-3-(1-benzofuran-5-yl)propan-1-ol has been optimized through innovative methodologies. One notable approach involves the use of catalytic asymmetric synthesis to construct the chiral center at the third carbon atom. This method not only enhances the efficiency of the synthesis but also ensures high enantiomeric excess, which is crucial for applications in drug discovery. Additionally, researchers have explored green chemistry approaches to minimize environmental impact during the production process.
The chemical properties of 3-amino-3-(1-benzofuran-5-yl)propan-1-ol make it highly versatile in various chemical reactions. Its amino group can act as a nucleophile in substitution reactions, while its hydroxyl group can participate in esterification or etherification processes. Furthermore, the benzofuran ring can undergo electrophilic aromatic substitution at specific positions, depending on directing groups present on the ring.
In terms of biological activity, recent studies have demonstrated that 3-amino-(benzofuran-ylium) strong>propanol derivatives exhibit potent antioxidant and anti-inflammatory properties.
These properties make them promising candidates for use in nutraceuticals and cosmeceuticals. Moreover, preliminary pharmacokinetic studies suggest that these compounds have favorable absorption profiles and low toxicity profiles, further supporting their potential for therapeutic applications.
The application of computational chemistry tools has significantly advanced our understanding of the molecular interactions involving CAS 1337405921 compound. strong>
Molecular docking studies have revealed that this compound can bind effectively to various protein targets, including enzymes involved in inflammatory pathways and oxidative stress responses.
This insight has guided researchers in designing more potent derivatives with enhanced bioavailability and efficacy.
In conclusion,
CAS 1337405921 (compound name: 3-amino strong>-< strong>(benzofuranylium) strong>< strong>(propanol)) strong>
is a versatile molecule with significant potential in drug discovery and chemical synthesis.
Its unique structure,
combined with its ability to undergo diverse chemical transformations,
makes it an invaluable tool for researchers across multiple disciplines.
As ongoing research continues to uncover new applications and optimize its synthesis,
this compound is poised to play an increasingly important role in advancing modern medicine.
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